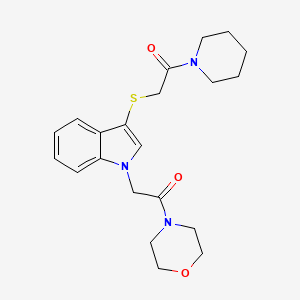
1-morpholino-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-morpholino-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethanone is a complex organic compound featuring a morpholine ring, an indole moiety, and a piperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-morpholino-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. One common method includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Piperidine Group: The piperidine group is introduced through nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the indole derivative.
Morpholine Addition: The morpholine ring is incorporated via nucleophilic substitution or addition reactions, where morpholine reacts with an electrophilic carbon center on the intermediate compound.
Final Assembly: The final step involves the coupling of the indole derivative with the morpholine and piperidine groups, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-morpholino-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the reduction of carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or piperidine nitrogen atoms, introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols, amines
Substitution Products: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
1-morpholino-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-morpholino-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific biological context and the target involved.
Comparison with Similar Compounds
Similar Compounds
- 1-morpholino-2-(phenyl)ethanone
- 1-morpholino-2-(4-nitrophenyl)ethanone
- 1-morpholino-2-(4-bromophenyl)ethanone
Uniqueness
1-morpholino-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethanone is unique due to the combination of its morpholine, indole, and piperidine groups, which confer distinct chemical properties and biological activities. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-morpholin-4-yl-2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfanylindol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c25-20(23-10-12-27-13-11-23)15-24-14-19(17-6-2-3-7-18(17)24)28-16-21(26)22-8-4-1-5-9-22/h2-3,6-7,14H,1,4-5,8-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHNZIHVIBBGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(4-Fluorophenyl)azepane-1-carbonyl]imidazolidin-2-one](/img/structure/B2715409.png)

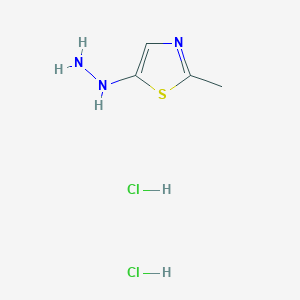
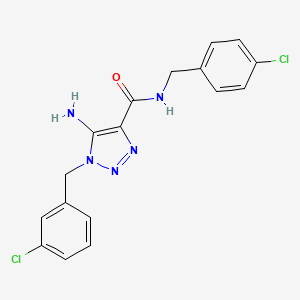
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2715414.png)

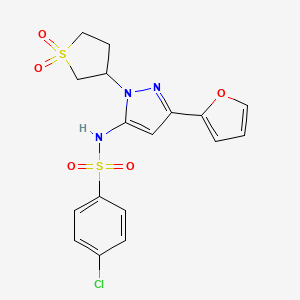
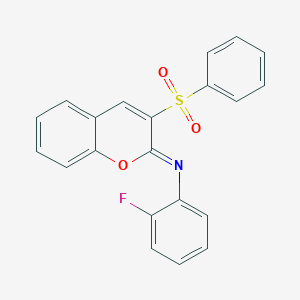
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide](/img/structure/B2715422.png)
![3,9-Dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2715423.png)
![2-Oxa-6-azaspiro[3.5]nonane hemioxalate](/img/structure/B2715424.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2715425.png)
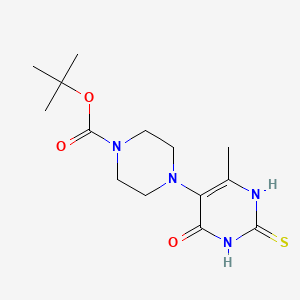
![1-[(2-Methoxyphenyl)methyl]-7-methylindole-2,3-dione](/img/structure/B2715432.png)
